2-fenilpropanoato de metilo

Descripción general

Descripción

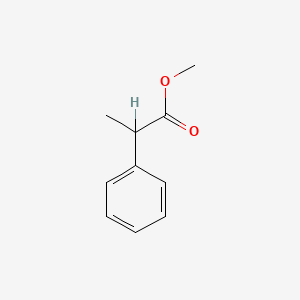

Methyl 2-phenylpropionate is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-phenylpropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-phenylpropionate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Productos Naturales

2-fenilpropanoato de metilo: se ha identificado como un componente en la síntesis de nuevos glucósidos fenólicos. Por ejemplo, un estudio informó el aislamiento de un nuevo glucósido fenólico de las cortezas de Cinnamomum cassia, que incluía This compound como parte de su estructura . Este compuesto, debido a su naturaleza fenólica, podría ser de interés en el desarrollo de nuevos productos naturales con posibles actividades biológicas.

Actividades Inmunomoduladoras

En el ámbito de la inmunología, los derivados del This compound se han evaluado por sus actividades inmunosupresoras. Específicamente, los compuestos que contienen esta unidad han mostrado inhibición diferencial contra la proliferación de células T inducida por Concanavalin A (ConA), lo que sugiere una posible aplicación en el tratamiento de enfermedades autoinmunes o en el trasplante de órganos .

Bloques de Construcción Quirales

This compound: sirve como un bloque de construcción quiral en la síntesis orgánica. Se puede usar para preparar moléculas aromáticas ópticamente puras, que son cruciales en la industria farmacéutica para la creación de medicamentos con formas enantioméricas específicas .

Síntesis Fotocatalítica

Este compuesto también es relevante en los procesos fotocatalíticos. Los ésteres como This compound son importantes en la síntesis fotocatalítica de productos farmacéuticos, donde la reacción de esterificación es un paso clave en la producción de varios medicamentos .

Biotransformación Microbiana

La biotransformación microbiana es otra aplicación significativa. Se han explorado diferentes enfoques microbianos para preparar moléculas aromáticas ópticamente puras, incluidos derivados de This compound, que son valiosos por sus propiedades enantio-enriquecidas .

Actividad Biológica

Methyl 2-phenylpropionate, a compound with the chemical formula , has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant studies that highlight its significance in various applications.

Methyl 2-phenylpropionate is an ester derived from phenylpropanoic acid. Its structure consists of a phenyl group attached to a propionate moiety, which influences its biological interactions. The compound can exist in different stereoisomeric forms, which may exhibit varied biological activities.

1. Acaricidal Activity

One notable study evaluated the acaricidal activity of methyl 2-phenylpropionate and its derivatives against Psoroptes cuniculi, a mange mite. The results indicated that certain derivatives displayed significant efficacy, with lethal concentration (LC50) values lower than that of ivermectin, a widely used acaricide. Specifically, compounds derived from methyl 2-phenylpropionate showed LC50 values ranging from 0.17 to 0.25 mM, suggesting enhanced potency compared to traditional treatments .

| Compound | LC50 (mM) | Relative Activity |

|---|---|---|

| Methyl 2-phenylpropionate Derivative A | 0.17 | >1.5-fold of Ivermectin |

| Methyl 2-phenylpropionate Derivative B | 0.24 | Comparable to Ivermectin |

2. Enzymatic Interactions

Research has shown that methyl 2-phenylpropionate can act as a substrate for various enzymes, influencing their activity and specificity. For instance, studies involving the enzyme EH 3S192A demonstrated that both enantiomers of methyl 2-phenylpropanoate could effectively stack their phenyl moieties within the active site, affecting the enzyme's catalytic efficiency . This property suggests potential applications in biocatalysis and synthetic organic chemistry.

3. Chiral Selectivity in Reactions

The compound has been employed in asymmetric synthesis reactions, showcasing its ability to influence stereochemistry during chemical transformations. Notably, the use of chiral catalysts in reactions involving methyl 2-phenylpropionate has resulted in high optical yields for specific isomers, indicating its utility in producing enantiomerically pure compounds .

Case Study: Acaricidal Efficacy

A series of experiments were conducted to assess the acaricidal properties of various methyl 2-phenylpropionate derivatives. The study highlighted the importance of structural modifications on biological activity. The most effective derivatives were identified based on their LC50 values and time-mortality curves, establishing a clear correlation between molecular structure and biological efficacy.

Case Study: Enzymatic Activity

In another investigation, the interaction of methyl 2-phenylpropionate with specific enzymes was analyzed using crystallography techniques. The study provided insights into how variations in the compound's structure affected enzyme binding and activity, thereby contributing to the understanding of chiral specificity in enzymatic reactions .

Propiedades

IUPAC Name |

methyl 2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIQUZJSNSZOCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953496 | |

| Record name | Methyl 2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31508-44-8 | |

| Record name | Methyl α-methylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31508-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-phenylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031508448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-phenylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-PHENYLPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW1K1BTG3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.